4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide hydrochloride
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Overview
Description
4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide hydrochloride is a chemical compound with the molecular formula C12H18Cl2N2OS It is known for its unique structure, which includes a thiomorpholine ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide hydrochloride typically involves the reaction of 2-chlorophenylacetonitrile with thiomorpholine under specific conditions. The reaction proceeds through a series of steps, including nucleophilic substitution and oxidation, to yield the desired product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiomorpholine derivative.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-1-(2-chlorophenyl)ethyl)morpholine: Similar structure but lacks the thiomorpholine ring.
4-(2-Amino-1-(2-chlorophenyl)ethyl)piperidine: Contains a piperidine ring instead of thiomorpholine.
4-(2-Amino-1-(2-chlorophenyl)ethyl)thiazole: Features a thiazole ring in place of thiomorpholine.
Uniqueness
4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide hydrochloride is unique due to the presence of the thiomorpholine ring and the 1-oxide functional group. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-(1-oxo-1,4-thiazinan-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2OS.ClH/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-17(16)8-6-15;/h1-4,12H,5-9,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQNCLAHXQVCNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1C(CN)C2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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